molecular formula C12H11N7OS2 B492748 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 667913-62-4

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B492748
CAS No.: 667913-62-4
M. Wt: 333.4g/mol
InChI Key: HYSICTNWKQHJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is an organic compound that features a triazole ring and a thiadiazole ring. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclocondensation of aminoguanidine hydrochloride with a suitable aldehyde or ketone under acidic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with a carboxylic acid derivative, such as an ester or an acid chloride, under basic conditions.

    Coupling of the Rings: The final step involves coupling the triazole and thiadiazole rings through a sulfanyl linkage. This can be achieved by reacting the triazole derivative with a thiadiazole derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Similar triazole structure but different functional groups.

    5-amino-1H-1,2,4-triazole-3-carbohydrazide: Contains a triazole ring with a carbohydrazide group.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Features a triazole ring attached to a benzoic acid moiety.

Uniqueness

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is unique due to its combination of triazole and thiadiazole rings, which confer distinct biological activities and make it a versatile compound for various applications .

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7OS2/c13-10-16-12(18-17-10)21-6-8(20)14-11-15-9(19-22-11)7-4-2-1-3-5-7/h1-5H,6H2,(H3,13,16,17,18)(H,14,15,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSICTNWKQHJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NNC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.